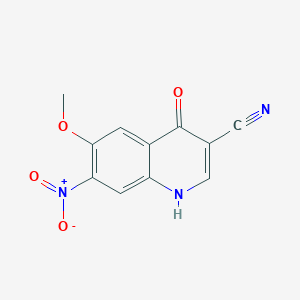![molecular formula C10H9NO B12585744 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine CAS No. 610769-81-8](/img/structure/B12585744.png)
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine is a heterocyclic compound that features a fused ring system combining cyclopentane, pyrrole, and oxazine rings.
Vorbereitungsmethoden
The synthesis of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be achieved through several routes. One notable method involves the diastereoselective synthesis via C-H functionalization. This approach uses a metal-free, benzoic acid-catalyzed reaction of tetrahydroisoquinoline or trypoline with aldehydes under mild conditions . The reaction conditions are typically mild, and the process can be carried out in a one-pot protocol, making it efficient for laboratory synthesis .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production techniques in the future.
Analyse Chemischer Reaktionen
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-C][1,4]benzoxazine: Similar in structure but with a benzene ring fused to the oxazine ring.
Cyclopenta[2,3]pyrrolo[2,1-C][1,4]thiazine: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.
Pyrrolo[2,1-C][1,4]diazine: Features a nitrogen atom in place of the oxygen atom in the oxazine ring.
Eigenschaften
CAS-Nummer |
610769-81-8 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
11-oxa-8-azatricyclo[6.4.0.01,5]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-3-5-11-6-7-12-8-10(9,11)4-1/h1-7H,8H2 |
InChI-Schlüssel |
WKEVDPDZFMHMHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C23C=CC=C2C=CN3C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)




![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)





